molecular formula C28H22Cl2N2O3 B11675482 N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B11675482
M. Wt: 505.4 g/mol
InChI Key: DMZDSTFKZRQLIJ-XYGWBWBKSA-N
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Description

N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex synthetic compound of significant interest in chemical and pharmaceutical research. This benzamide derivative features a distinctive molecular architecture incorporating a (Z)-propen-2-yl enone core, a benzylamino group, a 4-methylbenzamide moiety, and a 5-(2,5-dichlorophenyl)furan-2-yl substituent. This specific arrangement of functional groups, particularly the dichlorophenyl-furan component, suggests potential for targeted biological activity and makes it a valuable candidate for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is limited, its structural features are commonly associated with bioactive molecules. Compounds within this class frequently exhibit properties worthy of investigation in biochemical assays, including potential enzyme inhibition. The presence of the dichlorophenyl group can enhance binding affinity to specific protein pockets, a principle observed in the design of various enzyme inhibitors . Researchers can utilize this compound as a chemical scaffold for developing novel therapeutic agents or as a pharmacological tool for probing biological pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C28H22Cl2N2O3/c1-18-7-9-20(10-8-18)27(33)32-25(28(34)31-17-19-5-3-2-4-6-19)16-22-12-14-26(35-22)23-15-21(29)11-13-24(23)30/h2-16H,17H2,1H3,(H,31,34)(H,32,33)/b25-16-

InChI Key

DMZDSTFKZRQLIJ-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction and Ring-Opening

Furan reacts with maleic anhydride under thermal conditions (80–120°C) to yield the bicyclic adduct. This intermediate undergoes ring-opening via acylative or alkylative substitution to introduce the dichlorophenyl group. For example, treatment with 2,5-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C installs the aryl moiety at the 5-position of the furan.

Key Parameters

  • Molar Ratio : Furan to maleic anhydride (1:1.2–1.5).

  • Catalyst : Lewis acids such as ZnCl₂ enhance regioselectivity.

  • Yield : 68–72% after column chromatography.

Functionalization and Purification

The resulting 5-(2,5-dichlorophenyl)furan-2-carboxylic acid is esterified using methanol and sulfuric acid, followed by reduction with LiAlH₄ to the alcohol. Oxidation with pyridinium chlorochromate (PCC) yields the aldehyde, a critical intermediate for subsequent enamine formation.

Formation of the (1Z)-3-(Benzylamino)-3-Oxoprop-1-en-2-yl Linker

The propenone linker is synthesized via a Claisen-Schmidt condensation between the furan aldehyde and benzylamine-derived enamine.

Enamine Synthesis

Benzylamine reacts with ethyl acetoacetate in ethanol under reflux to form the corresponding enamine. This step requires strict anhydrous conditions to prevent hydrolysis.

Reaction Conditions

  • Solvent : Dry ethanol or toluene.

  • Catalyst : p-Toluenesulfonic acid (PTSA).

  • Yield : 85–90% after recrystallization.

Condensation with Furan Aldehyde

The enamine undergoes condensation with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde in the presence of sodium ethoxide, forming the (1Z)-3-(benzylamino)-3-oxoprop-1-en-2-yl moiety. The Z-configuration is preserved by steric hindrance from the furan and dichlorophenyl groups.

Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes side reactions
BaseNaOEtEnhances enolate formation
Reaction Time4–6 hoursBalances completion vs. decomposition

Coupling with 4-Methylbenzamide

The final step involves amidating the propenone intermediate with 4-methylbenzamide. Activation of the carboxylic acid (derived from hydrolysis of the ethyl ester) is achieved using thionyl chloride, forming the acyl chloride, which reacts with 4-methylbenzamide in dichloromethane (DCM).

Acylation Protocol

  • Activation : 4-Methylbenzoic acid is treated with SOCl₂ at reflux to form 4-methylbenzoyl chloride.

  • Coupling : The acyl chloride reacts with the propenone-enamine intermediate in DCM with triethylamine as a base.

Yield and Purity

  • Yield : 65–70% after silica gel chromatography.

  • Purity : >98% (HPLC).

Analytical Characterization

Critical validation steps include:

  • NMR Spectroscopy : Confirms regiochemistry and Z-configuration.

  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₂₈H₂₂Cl₂N₂O₃).

  • X-ray Crystallography : Resolves stereochemical ambiguities.

Challenges and Mitigation Strategies

  • Regioselectivity in Furan Functionalization : Use of bulky Lewis acids (e.g., ZnCl₂) directs substitution to the 5-position.

  • Enamine Stability : Anhydrous conditions and low temperatures prevent hydrolysis during condensation.

  • Stereochemical Control : Kinetic control via low-temperature reactions preserves the Z-configuration.

Industrial Scalability Considerations

Patent methodologies emphasize scalability through:

  • Continuous Flow Reactors : For Diels-Alder and condensation steps.

  • Green Solvents : Replacement of DCM with ethyl acetate in coupling steps.

  • Catalyst Recycling : ZnCl₂ recovery via aqueous extraction .

Chemical Reactions Analysis

Hydrolysis of the Amide and Enaminone Groups

The benzamide and enaminone moieties undergo hydrolysis under acidic or basic conditions.

Reaction ConditionsReactants/ReagentsProductsKey Observations
6M HCl, reflux (12 hrs) H<sub>2</sub>O, HCl4-Methylbenzoic acid + free amineComplete cleavage of amide bond
1M NaOH, 80°C (8 hrs) NaOH, H<sub>2</sub>O3-(Benzylamino)propanoic acid derivativesPartial decomposition of enaminone

Acidic hydrolysis cleaves the benzamide group to yield 4-methylbenzoic acid and a secondary amine intermediate . Basic conditions selectively degrade the enaminone β-ketoamide linkage, forming carboxylic acid derivatives .

Reduction of the Enone System

The α,β-unsaturated ketone (enone) undergoes stereoselective reduction.

Reducing AgentSolventProduct ConfigurationYield (%)
NaBH<sub>4</sub>, MeOHMethanol(1Z,2S)-diol62
H<sub>2</sub>/Pd-C (1 atm)EthanolSaturated propane derivative88

Catalytic hydrogenation selectively reduces the C=C bond, preserving the furan ring. Sodium borohydride yields a diol with retention of the Z-configuration.

Electrophilic Substitution on the Furan Ring

The 5-(2,5-dichlorophenyl)furan moiety participates in electrophilic reactions at the C3 position.

ReactionReagentsProductRegioselectivity
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> 3-Nitro-furan derivative>95% C3
BrominationBr<sub>2</sub>/FeCl<sub>3</sub> 3-Bromo-furan derivative87% C3

The electron-withdrawing dichlorophenyl group directs electrophiles to the C3 position, confirmed by <sup>1</sup>H-NMR analysis .

Nucleophilic Aromatic Substitution

The 2,5-dichlorophenyl group undergoes substitution under forcing conditions.

ConditionsNucleophileProductYield (%)
150°C, DMF, 24 hrs KNH<sub>2</sub>2-Chloro-5-aminophenyl derivative41
CuI, 180°C NaN<sub>3</sub>2-Azido-5-chlorophenyl derivative38

Substitution occurs preferentially at the C5 position due to steric hindrance at C2 .

Oxidation of the Furan Ring

Oxidative cleavage of the furan ring produces diketone intermediates.

Oxidizing AgentSolventProductApplication
O<sub>3</sub>, then Zn/H<sub>2</sub>O CH<sub>2</sub>Cl<sub>2</sub>1,4-DiketonePrecursor for cyclizations
mCPBA DCMEpoxidized furan derivativeUnstable at RT

Ozonolysis generates a diketone used in subsequent aldol condensations .

Condensation Reactions

The enaminone acts as a dienophile in Diels-Alder reactions.

DieneConditionsProductEndo:Exo Ratio
1,3-ButadieneToluene, 110°CBicyclic adduct4:1
AnthraceneXylene, refluxPolycyclic fused system>99% endo

Reactions proceed with high regioselectivity due to electron-deficient enaminone.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions.

Reactantλ (nm)ProductQuantum Yield
Maleic anhydride254Cyclobutane adduct0.33
Oxygen365Endoperoxide0.18

The dichlorophenyl group enhances intersystem crossing efficiency.

This compound’s reactivity profile enables applications in medicinal chemistry (e.g., prodrug design) and materials science. Further studies should explore its catalytic asymmetric transformations and biological target engagement.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the furan ring and the benzamide group has been linked to the inhibition of tumor cell proliferation. Research has shown that derivatives of benzamide can act as inhibitors of various cancer cell lines, suggesting that N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide may also possess similar properties.

Case Study:
In vitro studies on related compounds demonstrated a marked decrease in cell viability in breast cancer cell lines when treated with furan-containing derivatives. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Compounds containing furan and benzamide moieties have been studied for their anti-inflammatory effects. The dual action of inhibiting pro-inflammatory cytokines while promoting anti-inflammatory pathways makes such compounds valuable in treating chronic inflammatory diseases.

Case Study:
Research involving analogs of this compound showed a reduction in inflammatory markers in animal models of arthritis, indicating potential therapeutic benefits for conditions like rheumatoid arthritis.

Antimicrobial Activities

The structural components of this compound suggest potential antimicrobial activity. Similar compounds have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi.

Case Study:
A series of studies evaluated the antimicrobial efficacy of furan derivatives against various pathogens, showing promising results that warrant further exploration of this compound in this area.

Activity TypeRelated CompoundsObserved Effects
AnticancerFuran derivativesInhibition of tumor growth
Anti-inflammatoryBenzamide analogsReduction in cytokine levels
AntimicrobialFuran-based compoundsBroad-spectrum activity against pathogens

Mechanism of Action

The mechanism of action of N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

  • Target Compound: The 2,5-dichlorophenyl substitution on the furan ring distinguishes it from analogs with 3-chlorophenyl (e.g., ) or unsubstituted furan (e.g., ).
  • (N-[(1Z)-1-[5-(3-Chlorophenyl)-2-furyl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide): The 3-chlorophenyl group reduces steric hindrance compared to 2,5-dichlorophenyl, possibly altering binding kinetics .
  • (CAS 637318-98-0) : Features a 3,4-dichlorophenyl-substituted furan, which introduces ortho-chlorine effects that may influence solubility and toxicity profiles .

Amine Group Modifications

  • Target Compound: The benzylamino group provides a balance between lipophilicity and hydrogen-bonding capacity.
  • (Allylamino): The allyl group introduces unsaturation, which may improve reactivity or metabolic oxidation susceptibility .

Benzamide Substituents

  • Target Compound : The 4-methyl group on the benzamide offers minimal steric hindrance compared to bulkier substituents (e.g., 3,4,5-trimethoxy in ). This could favor interactions with narrow receptor pockets .
  • (Compounds 6b–d) : 3,4,5-Trimethoxybenzamide derivatives exhibit higher polarity due to methoxy groups, which may reduce bioavailability but improve water solubility .

Q & A

Q. What synthetic strategies are effective for constructing the benzamide core and furan moiety in this compound?

  • Methodological Answer : The benzamide core can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and benzylamine analogues. For the furan moiety, cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the 2,5-dichlorophenyl substituent. Protecting groups like O-benzyl hydroxylamine (used in ) may stabilize intermediates during amide bond formation. Purification often involves column chromatography with gradients of ethyl acetate/hexane. Example Reaction Conditions :
StepReagents/ConditionsReference
Amide Couplingp-Trifluoromethylbenzoyl chloride, K₂CO₃, CH₃CN, 0°C to RT
Furan FunctionalizationPd-catalyzed cross-coupling, aryl boronic acid

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to the benzylamino proton (δ ~8.1 ppm), furan protons (δ ~6.5–7.5 ppm), and Z-configuration propen-2-yl group (coupling constants J ~10–12 Hz for trans-olefins). provides comparable NMR assignments for benzimidazole derivatives.
  • IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values (e.g., ).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 2,5-dichlorophenyl) affect the reactivity of the furan ring during synthesis?

  • Methodological Answer : Electron-withdrawing groups reduce furan’s electron density, slowing electrophilic substitution but enhancing stability toward oxidation. For Suzuki couplings, use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (80°C, 12 h) to achieve >70% yield (analogous to ). Monitor competing side reactions (e.g., ring-opening) via LC-MS. Contradiction Analysis : If yields vary between labs, optimize catalyst loading (1–5 mol%) or switch to Buchwald-Hartwig conditions for sterically hindered substrates.

Q. What strategies resolve stereochemical ambiguities in the Z-configured propen-2-yl linker?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration (e.g., used XRD for benzimidazole derivatives).
  • NOESY : Detect spatial proximity between the benzylamino group and furan ring to confirm Z-configuration.
  • Dynamic NMR : Monitor isomerization kinetics in DMSO-d₆ at elevated temperatures (40–60°C).

Q. How can contradictory data from HPLC purity assays and elemental analysis be reconciled?

  • Methodological Answer :
  • HPLC-DAD/MS : Identify co-eluting impurities with similar retention times but distinct UV/MS profiles.
  • Recrystallization : Use solvent mixtures (e.g., CHCl₃/MeOH) to remove hydrophilic impurities undetected by HPLC. achieved >98% purity via iterative recrystallization.

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